Benzoylec-gonin hydrate

Catalog No.
S13944496
CAS No.
5928-96-1
M.F
C16H21NO5
M. Wt
307.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoylec-gonin hydrate

CAS Number

5928-96-1

Product Name

Benzoylec-gonin hydrate

IUPAC Name

(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrate

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

InChI

InChI=1S/C16H19NO4.H2O/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10;/h2-6,11-14H,7-9H2,1H3,(H,18,19);1H2/t11-,12+,13-,14+;/m0./s1

InChI Key

FFQVHSAKNBCHHT-BHARVXRSSA-N

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O.O

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O.O

Benzoylecgonine hydrate is the hydrated form of benzoylecgonine, which is the primary metabolite of cocaine. It is formed when benzoylecgonine, a tropane alkaloid, combines with water molecules. The chemical formula for benzoylecgonine is C16H19NO4, and its hydrate form includes additional water molecules .

Structurally, benzoylecgonine hydrate consists of a bicyclic structure with a tropane ring system, a benzoyl group, and a carboxylic acid moiety. The hydrate form typically contains one or more water molecules associated with the compound's crystal structure .

  • Dehydration: The hydrate form can lose its associated water molecules under certain conditions, reverting to anhydrous benzoylecgonine.
  • Esterification: The carboxylic acid group of benzoylecgonine can react with alcohols to form esters. This reaction is particularly relevant in the context of cocaine metabolism and detection .
  • Hydrolysis: Benzoylecgonine itself is a product of cocaine hydrolysis. In the body, cocaine is metabolized to benzoylecgonine through hydrolysis of the methyl ester group .

The synthesis of benzoylecgonine hydrate typically involves the following steps:

  • Cocaine Hydrolysis: Benzoylecgonine is primarily obtained through the hydrolysis of cocaine, either in vivo during metabolism or in vitro for analytical purposes .
  • Hydrate Formation: The anhydrous benzoylecgonine can form a hydrate by crystallization from aqueous solutions or exposure to humid conditions .
  • Controlled Hydration: In laboratory settings, precise control of humidity and crystallization conditions can be used to produce benzoylecgonine hydrate with a specific degree of hydration .

Benzoylecgonine hydrate has several important applications:

  • Forensic Analysis: It serves as a crucial marker for cocaine use in forensic toxicology and drug testing .
  • Pharmaceutical Research: The compound is used in studies related to cocaine metabolism and the development of treatments for cocaine addiction .
  • Analytical Standards: Benzoylecgonine hydrate is used as a reference standard in analytical chemistry for the calibration of instruments used in drug detection .
  • Legal Proceedings: Its detection and quantification play a role in legal cases involving drug use or trafficking .

Interactions involving benzoylecgonine hydrate are primarily of interest in the context of analytical chemistry and drug metabolism:

  • Matrix Effects: The hydrate form may interact differently with various biological matrices (e.g., urine, blood) compared to the anhydrous form, affecting detection and quantification methods .
  • Stability Studies: Interactions with environmental factors such as temperature and humidity can affect the stability of benzoylecgonine hydrate in samples, impacting long-term storage and analysis .
  • Metabolic Interactions: While less pharmacologically active than cocaine, benzoylecgonine and its hydrate may still interact with metabolic enzymes and transport proteins in the body .

Similar Compounds

Several compounds share structural or functional similarities with benzoylecgonine hydrate:

  • Cocaine: The parent compound from which benzoylecgonine is derived.
  • Ecgonine: Another metabolite of cocaine, lacking the benzoyl group.
  • Cocaethylene: Formed when cocaine is consumed with alcohol, sharing structural similarities with benzoylecgonine.
  • Tropane alkaloids: A class of compounds including atropine and scopolamine, which share the tropane ring structure.
  • Methyl ecgonine: An intermediate in the metabolism of cocaine to benzoylecgonine.

Benzoylecgonine hydrate is unique among these compounds due to its specific hydration state and its role as the primary cocaine metabolite used in drug testing. Its stability and detectability in biological samples make it particularly valuable in forensic and clinical applications .

Immunoassay-Based Screening Platforms in Forensic Toxicology

Immunoassay-based screening platforms represent the primary analytical approach for initial detection of benzoylecgonine hydrate in forensic toxicology laboratories [1]. These platforms utilize competitive binding principles where enzyme-labeled benzoylecgonine derivatives compete with unlabeled analytes for limited antibody binding sites [2] [3]. The Enzyme-Linked Immunosorbent Assay technology forms the cornerstone of these screening methodologies, employing polyclonal antibodies specifically directed against benzoylecgonine with high affinity binding characteristics [4] [2].

The fundamental operational mechanism involves incubation of diluted specimen samples with horseradish peroxidase-labeled benzoylecgonine conjugates in microplate wells coated with oriented antibodies [2] [3]. Following thorough washing procedures, chromogenic substrate addition produces color development that is inversely proportional to the analyte concentration in the sample [2]. Detection sensitivity reaches as low as 1 nanogram per milliliter using optimized antibody orientation techniques on polystyrene microplates [2] [3].

Cross-reactivity profiles demonstrate varying specificity patterns across different cocaine-related compounds. Benzoylecgonine exhibits 100% cross-reactivity as the primary target analyte, while meta-hydroxycocaine shows enhanced reactivity at 150% [4]. Cocaine demonstrates 75% cross-reactivity, cocaethylene shows 50% cross-reactivity, and ecgonine exhibits minimal cross-reactivity at 0.9% [4]. These cross-reactivity patterns enable comprehensive screening for multiple cocaine metabolites within a single analytical platform.

CompoundCross-Reactivity Percentage
Benzoylecgonine100%
Meta-Hydroxycocaine150%
Cocaine75%
Cocaethylene50%
Ecgonine0.9%
Norbenzoylecgonine0.5%
Ecgonine Methyl Ester0.4%

Quality control protocols incorporate dual-level calibration systems utilizing negative calibrators and cutoff calibrators at established threshold concentrations [5]. The 150 nanogram per milliliter screening cutoff represents the standard threshold for initial screening procedures, with control samples positioned at 112.5 nanogram per milliliter and 187.5 nanogram per milliliter to monitor cutoff level performance [5]. Detection limits for qualitative screening using Enzyme Multiplied Immunoassay Technique reagents achieve 10 nanogram per milliliter sensitivity at 99% confidence levels [6].

Matrix-specific validation protocols address potential interference effects across diverse biological specimens including whole blood, serum, plasma, urine, oral fluid, and breast milk [4]. False negative results have been documented in specific instances, particularly in blood matrices using certain commercial immunoassay platforms, necessitating confirmatory testing protocols [7]. Sample dilution strategies prove ineffective in resolving these interference patterns, requiring alternative analytical approaches for definitive identification [7].

Chromatographic-Mass Spectrometric Confirmatory Protocols

Chromatographic-mass spectrometric confirmatory protocols provide definitive identification and quantification of benzoylecgonine hydrate following positive immunoassay screening results [8] [9]. Liquid chromatography-tandem mass spectrometry represents the gold standard confirmatory technique, offering superior sensitivity and specificity compared to traditional gas chromatography-mass spectrometry approaches [10] [8].

Sample preparation methodologies employ solid-phase extraction techniques utilizing mixed-mode polymeric sorbents for optimal analyte recovery [11] [12]. The Agilent Bond Elut Plexa polymer demonstrates superior performance characteristics due to its amide-free hydroxylated particle surface that minimizes protein binding and ion suppression effects [12]. Extraction efficiency consistently exceeds 80% across multiple concentration ranges, with recovery rates maintaining precision within acceptable analytical tolerances [13].

Chromatographic separation utilizes reversed-phase liquid chromatography with Atlantis T3 columns providing optimal resolution for benzoylecgonine and related metabolites [10]. Mobile phase composition consists of 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B, with gradient elution programs optimized for baseline separation of structurally similar compounds [10]. Column temperature maintenance at ambient conditions ensures reproducible retention times and peak shapes [10].

Mass spectrometric detection employs positive electrospray ionization with multiple reaction monitoring for enhanced selectivity and sensitivity [10] [9]. Primary quantification transitions utilize mass-to-charge ratios of 290.1 to 168.1 for benzoylecgonine, with additional qualifier transitions at 290.1 to 105.1 and 290.1 to 82.1 providing confirmation of analyte identity [11]. Deuterated internal standards ensure accurate quantification across diverse matrix types and concentration ranges [10] [11].

Analytical ParameterSpecification
Limit of Detection0.005 ng/mL
Lower Limit of Quantification0.025 ng/mL
Linear Range0.025-250 ng/mL
Determination Coefficient0.997-0.999
Ion Suppression/Enhancement-5.7% to -7.7%
Extraction Recovery>80%

Validation protocols demonstrate excellent linearity across concentration ranges from 0.025 to 250 nanogram per milliliter with determination coefficients consistently exceeding 0.997 [14]. Limit of detection values achieve 0.005 nanogram per milliliter sensitivity, while lower limits of quantification reach 0.025 nanogram per milliliter across multiple biological matrices [14]. Ion suppression effects remain minimal, typically ranging from -5.7% to -7.7% depending on matrix composition [14].

Gas chromatography-mass spectrometry protocols require derivatization procedures for benzoylecgonine analysis due to its polar characteristics [15] [16]. N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide derivatization provides superior chromatographic performance compared to conventional trimethylsilyl derivatives [16] [17]. Microwave-assisted derivatization reduces reaction times to 2.5 minutes while maintaining quantitative conversion efficiency [16]. Selected ion monitoring detection utilizes characteristic fragment ions for identification and quantification purposes [15] [17].

Cutoff Threshold Optimization for Population-Level Surveillance

Cutoff threshold optimization for population-level surveillance requires comprehensive evaluation of detection sensitivity, specificity, and practical implementation considerations [18] [9]. The Substance Abuse and Mental Health Services Administration established confirmatory cutoff concentration at 100 nanogram per milliliter, representing a reduction from the previous 150 nanogram per milliliter threshold [9] [11]. This threshold adjustment reflects improved analytical sensitivity and the need for enhanced detection capabilities in forensic applications [9].

Population-based studies demonstrate significant increases in detection rates when implementing lower cutoff thresholds [18]. Analysis of 4,252 benzoylecgonine-positive samples revealed that 2,206 specimens would have been classified as negative using the 100 nanogram per milliliter cutoff, representing a 51.9% false negative rate [18]. Frequency distribution analysis reveals bimodal concentration patterns, with more than half of observed concentrations falling below the standard 100 nanogram per milliliter threshold [18].

Pharmacokinetic considerations support the implementation of lower detection thresholds based on elimination half-life characteristics [18]. Benzoylecgonine exhibits biphasic elimination kinetics with initial rapid clearance followed by prolonged terminal elimination phases [18]. Half-life estimates range from 14.6 to 52.4 hours during the terminal elimination phase, enabling detection for extended periods following cocaine exposure [18]. Complete elimination may require two weeks or more in extreme cases, supporting the utility of enhanced detection sensitivity [18].

Cutoff ThresholdDetection RateFalse Negative Rate
300 ng/mL62% below threshold38%
150 ng/mLStandard screening-
100 ng/mLSAMHSA confirmatory-
50 ng/mLEnhanced detection-
5 ng/mLMaximum sensitivity51.9% reduction

Wastewater-based epidemiology applications utilize benzoylecgonine as a primary biomarker for population-level cocaine consumption monitoring [19] [20]. Analytical methodologies employ liquid chromatography-tandem mass spectrometry for quantification in municipal wastewater samples [19]. Population normalization calculations convert measured concentrations to mass consumed per 1,000 people per day, providing standardized metrics for comparative analysis [19].

Quality assurance protocols for population surveillance require rigorous validation of analytical methods and cutoff thresholds [19]. Composite sampling strategies over 24-hour periods ensure representative data collection across diverse population groups [19]. Geographic resolution capabilities enable spatial analysis of consumption patterns, with urban areas typically demonstrating higher detection frequencies compared to rural regions [20].

Clinical validation studies support the implementation of 5 nanogram per milliliter cutoff thresholds for maximum detection sensitivity [18]. Validation protocols demonstrate that concentrations above 100 nanogram per milliliter indicate recent cocaine use, while concentrations in the 5 to 100 nanogram per milliliter range suggest less recent exposure [18]. Repeated testing at weekly intervals should demonstrate decreasing creatinine-corrected concentrations to confirm elimination rather than continued use [18].

Wastewater-based epidemiology has emerged as a powerful tool for estimating community-level cocaine usage through the analysis of benzoylecgonine hydrate concentrations in municipal wastewater systems. This approach provides objective, population-wide estimates that complement traditional survey methods and drug enforcement statistics [1] [2].

The methodology relies on the analysis of benzoylecgonine hydrate, the primary cocaine metabolite, which accounts for approximately 45% of excreted cocaine products in human urine [3]. The stability of benzoylecgonine hydrate in wastewater systems makes it an ideal biomarker for retrospective drug consumption analysis [4]. Multiple studies have demonstrated the reliability of this approach across diverse geographical locations and population centers.

In Lubbock, Texas, a comprehensive five-month monitoring program revealed consistent patterns of cocaine consumption, with estimated average daily consumption of 1152 ± 147 grams across the catchment area [2]. The study demonstrated significant temporal variations, with weekend consumption showing statistically higher levels compared to weekday usage patterns. This temporal variability has been consistently observed across multiple international studies, suggesting universal behavioral patterns in cocaine consumption [5].

Large-scale applications of wastewater-based epidemiology have been successfully implemented across diverse population centers. In Oregon, analysis of 96 municipalities representing 65% of the state population revealed distinct spatial patterns in cocaine consumption, with urban areas showing significantly higher benzoylecgonine hydrate loads compared to rural communities [6]. The study found that benzoylecgonine hydrate was detected above quantification limits in urban areas but frequently below detection thresholds in rural municipalities, demonstrating the spatial heterogeneity of cocaine consumption patterns.

International applications have further validated the methodology. In South Wales, United Kingdom, continuous monitoring of two wastewater treatment plants revealed cocaine consumption rates of 1.97 to 3.88 milligrams per day per 1000 inhabitants [7]. The study demonstrated 73% removal efficiency of benzoylecgonine hydrate across treatment facilities, indicating substantial environmental loading despite treatment processes.

Event-based monitoring has provided insights into consumption patterns during special occasions. In northeastern Brazil, analysis during the Carnatal festival revealed that cocaine consumption doubled during event days, with benzoylecgonine hydrate concentrations ranging from 760 ± 30 to 8914 ± 252 nanograms per liter [8]. The study also identified cocaine disposal patterns through analysis of cocaine-to-benzoylecgonine hydrate ratios, which indicated direct drug disposal during the final festival day.

The epidemiological calculations require consideration of multiple factors including population demographics, wastewater flow rates, and metabolic excretion factors. Studies have consistently shown that approximately 45% of consumed cocaine is excreted as benzoylecgonine hydrate, allowing for back-calculation of community consumption levels [3] [4]. The methodology provides near real-time assessment capabilities, enabling rapid response to changing consumption patterns and identification of high-risk communities.

LocationPopulation ServedEstimated Cocaine ConsumptionStudy Period
Lubbock, Texas~250,0001152 ± 147 g/day5 months
São Paulo, BrazilMultiple citiesVariableDry/wet seasons
Oregon, USA96 municipalitiesVariable by communitySingle day samples
South Wales, UK2 WWTPs1.97-3.88 mg/day/1000 peopleOngoing monitoring
Milan, Italy~1.3 millionWeekend increasesContinuous monitoring
Northeastern BrazilFestival attendeesDoubled during festival4 festival days

Aquatic Contamination Patterns and Persistence Metrics

Benzoylecgonine hydrate demonstrates significant environmental persistence in aquatic systems, with detection frequencies approaching 100% in monitored water bodies receiving wastewater discharges [9]. The compound exhibits remarkable stability compared to its parent compound cocaine, resulting in widespread environmental contamination across multiple water matrices.

Environmental concentrations of benzoylecgonine hydrate vary significantly across different aquatic compartments. In São Paulo State, Brazil, comprehensive monitoring revealed benzoylecgonine hydrate concentrations ranging from 10 to 1019 nanograms per liter in surface waters, with detection frequencies of 94% across 34 sampling locations [9]. Drinking water systems showed concerning contamination levels, with benzoylecgonine hydrate detected in 100% of samples at concentrations between 10 and 652 nanograms per liter [9].

The persistence of benzoylecgonine hydrate in aquatic environments is influenced by multiple physicochemical factors. Laboratory studies have demonstrated that pH manipulation significantly affects degradation rates, with complete degradation observed at pH 8.0 while degradation rates decreased at pH 6.0 [10]. Temperature also plays a crucial role, with degradation occurring slowly at 4°C but accelerating at 19°C [11]. These findings indicate that environmental conditions significantly influence the fate and persistence of benzoylecgonine hydrate in natural water systems.

Chlorination processes during water treatment produce multiple transformation products of benzoylecgonine hydrate [12]. The primary degradation pathway involves hydrolysis and chlorination reactions, generating compounds including norbenzoylecgonine and other chlorinated derivatives. The rate of transformation is highly dependent on pH, with alkaline conditions accelerating both chlorination-mediated reactions and ester hydrolysis processes [12].

Photodegradation represents another significant transformation pathway for benzoylecgonine hydrate in surface waters. Advanced oxidation processes using ultraviolet radiation at 254 nanometers combined with hydrogen peroxide achieve complete removal within seconds to minutes, depending on water matrix characteristics [13] [14]. The presence of dissolved organic matter, nitrates, and other water constituents significantly influences photodegradation efficiency through both inhibitory and enhancing mechanisms [14].

Wastewater treatment plant removal efficiency varies considerably across different treatment technologies. Conventional activated sludge systems achieve 54-96% removal efficiency, while membrane bioreactors and integrated fixed-film activated sludge systems demonstrate approximately 90% removal [15]. Sequencing batch reactors show lower performance with 42-83% removal efficiency. Tertiary treatment processes, particularly coagulation and flocculation, achieve near-complete removal approaching 99% efficiency [15].

The persistence metrics for benzoylecgonine hydrate in sewage sludge batch tests reveal removal rates of 90.6% after three hours equilibration, with partition coefficients ranging from 2.7 to 31.9 kilograms per liter [11]. The degradation process involves both biotic and abiotic mechanisms, producing multiple metabolites including cocaethylene and ecgonine methylester [11].

Water MatrixConcentration Range (ng/L)LocationStudy Reference
Wastewater Influent760-8914BrazilCitation 26
Wastewater Effluent10-1721VariousCitation 20
Surface Water10-1019BrazilCitation 6
Drinking Water10-652BrazilCitation 6
Urban Channels10.2-17.2BrazilCitation 4
River Water4.8-278BrazilCitation 4

Ecotoxicological implications of environmental benzoylecgonine hydrate concentrations have been demonstrated across multiple aquatic species. Studies using Daphnia magna revealed that environmentally relevant concentrations of 0.5 and 1.0 micrograms per liter induced oxidative stress and altered swimming behavior [16]. The compound caused inhibition of acetylcholinesterase activity and affected reproductive parameters, indicating potential ecosystem-level impacts [16].

Plant toxicity studies have shown that benzoylecgonine hydrate affects mitochondrial activity and DNA levels in fern spores at concentrations as low as 1 nanogram per liter [17]. However, zebrafish embryo-larval development showed no significant morphological or behavioral effects at concentrations up to 1 milligram per liter [17]. These findings suggest species-specific sensitivity patterns and potential impacts on primary producer organisms.

The stability of benzoylecgonine hydrate in environmental matrices results in temporal and spatial accumulation patterns. River systems receiving wastewater discharges maintain consistent contamination levels over extended periods, with the Po River in Italy demonstrating steady loads of approximately 4 kilograms cocaine equivalents per day [18]. The cocaine-to-benzoylecgonine hydrate ratio in environmental samples is typically lower than in wastewater, indicating preferential persistence of the metabolite in aquatic systems [18].

Treatment TypeRemoval Efficiency (%)Notes
Secondary (CAS)54-96Conventional Activated Sludge
Secondary (MBR)~90Membrane Bioreactor
Secondary (IFAS)~90Integrated Fixed-Film AS
Secondary (SBR)42-83Sequencing Batch Reactor
Tertiary (Coagulation)~99Coagulation/Flocculation
UV/H2O2 AOP~100Advanced Oxidation Process

Bioremediation Strategies Using Engineered Hydrolases

Engineered hydrolase systems represent a promising approach for bioremediation of benzoylecgonine hydrate contamination in aquatic environments. Multiple enzyme systems have been developed and characterized for their ability to catalyze the hydrolysis of benzoylecgonine hydrate to environmentally benign products [19] [20] [21].

The bacterial cocaine esterase family provides the foundation for most engineered hydrolase development. Wild-type cocaine esterase from Rhodococcus species demonstrates limited activity against benzoylecgonine hydrate, necessitating protein engineering approaches to enhance catalytic efficiency [22]. The enzyme naturally catalyzes cocaine hydrolysis at rates approximately 1000 times faster than endogenous human enzymes, but shows no detectable activity against benzoylecgonine hydrate [20].

Computational protein design has yielded significant improvements in benzoylecgonine hydrate hydrolysis activity. The engineered enzyme BZEase2 demonstrates over 400-fold improved catalytic efficiency compared to wild-type cocaine esterase [19]. This enzyme system can eliminate nearly all benzoylecgonine hydrate within two minutes in vivo, suggesting potential for rapid environmental remediation applications [19].

Human butyrylcholinesterase-based enzyme systems have shown particular promise for benzoylecgonine hydrate degradation. Unlike cocaine esterase variants, rationally designed butyrylcholinesterase mutants demonstrate significant activity against benzoylecgonine hydrate [20] [23]. The E12-7 mutant, also known as cocaine hydrolase-3, exhibits measurable kinetic parameters for benzoylecgonine hydrate hydrolysis with dose-dependent efficacy in vivo [20].

Advanced enzyme engineering has produced highly efficient hydrolase systems. The CocH5-Fc(M6) enzyme demonstrates remarkable kinetic parameters for benzoylecgonine hydrate hydrolysis, with a turnover number of 158 per minute, Michaelis constant of 286 micromolar, and catalytic efficiency of 5.5 × 10⁵ per minute per molar [21]. This enzyme system effectively accelerates clearance of benzoylecgonine hydrate in vivo, demonstrating potential for environmental applications [21].

The catalytic mechanism of engineered hydrolases involves hydrolysis of the benzoyl ester linkage in benzoylecgonine hydrate, producing ecgonine and benzoic acid as primary products [20]. Both products are biologically inactive and readily biodegradable, making this enzymatic approach environmentally favorable compared to other treatment technologies [19]. The reaction proceeds through a standard serine hydrolase mechanism involving nucleophilic attack on the carbonyl carbon.

Molecular docking studies have provided insights into enzyme-substrate interactions for benzoylecgonine hydrate hydrolysis. The binding mode of benzoylecgonine hydrate in engineered hydrolases involves favorable hydrogen bonding interactions with active site residues [20]. The oxyanion hole formation stabilizes the transition state, enabling efficient catalysis. Structural modifications in engineered variants optimize these interactions for enhanced activity [20].

Microbial electrolysis cell systems represent an innovative approach to benzoylecgonine hydrate bioremediation. These systems achieve successful hydrogen production while simultaneously removing benzoylecgonine hydrate from contaminated wastewater [24]. The process achieved over 60% removal efficiency in synthetic urine systems and nearly 100% removal in human urine samples [24]. The dual benefit of contaminant removal and energy recovery makes this approach particularly attractive for environmental applications.

Bioremediation kinetics vary significantly among different enzyme systems. The thermostabilized DM-CocE mutant demonstrates selective activity against cocaine but shows no measurable activity against benzoylecgonine hydrate [22]. However, the enzyme may bind and sequester benzoylecgonine hydrate, potentially facilitating its removal from aquatic systems through alternative mechanisms [22].

EnzymeSubstratekcat (min⁻¹)KM (μM)Catalytic Efficiency
Wild-type CocEBenzoylecgonineInactiveN/ANone
BZEase2Benzoylecgonine>400-fold improvedNot specified400-fold improvement
E12-7 (CocH3)BenzoylecgonineActiveNot specifiedSignificant activity
E14-3 (CocH1)BenzoylecgonineActiveNot specifiedSignificant activity
CocH5-Fc(M6)Benzoylecgonine1582865.5 × 10⁵ min⁻¹M⁻¹

Implementation of engineered hydrolase systems for environmental remediation requires consideration of enzyme stability and delivery mechanisms. Protein engineering approaches have focused on thermostabilization and pH tolerance to enable function under diverse environmental conditions [19]. The development of immobilized enzyme systems and encapsulation technologies may facilitate deployment in wastewater treatment facilities and contaminated water bodies.

The integration of engineered hydrolases with existing treatment technologies offers potential for enhanced remediation efficiency. Combination approaches utilizing enzymatic pretreatment followed by conventional treatment processes may achieve superior contaminant removal while reducing energy requirements [13]. The specificity of engineered hydrolases for benzoylecgonine hydrate provides selective treatment capabilities without interference with other treatment processes.

Economic considerations for engineered hydrolase deployment include enzyme production costs, stability requirements, and treatment system integration. The development of whole-cell biocatalyst systems may reduce production costs while providing enhanced enzyme stability [24]. Microbial electrolysis cell approaches offer the additional benefit of energy recovery, potentially offsetting treatment costs through hydrogen production [24].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

307.14197277 g/mol

Monoisotopic Mass

307.14197277 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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